molecular formula C11H8N4O5 B12468451 (1-methyl-4-nitro-1H-pyrazol-5-yl)(3-nitrophenyl)methanone

(1-methyl-4-nitro-1H-pyrazol-5-yl)(3-nitrophenyl)methanone

Katalognummer: B12468451
Molekulargewicht: 276.20 g/mol
InChI-Schlüssel: URZUYIHBTGEIQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with a methyl group, a nitro group, and a nitrobenzoyl group, making it a unique and potentially valuable compound for various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with 1-methyl-4-nitropyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the presence of the nitrobenzoyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-methyl-4-nitro-5-(3-aminobenzoyl)pyrazole: Similar structure but with an amino group instead of a nitro group.

    1-methyl-4-nitro-5-(3-chlorobenzoyl)pyrazole: Similar structure but with a chloro group instead of a nitro group.

    1-methyl-4-nitro-5-(3-methylbenzoyl)pyrazole: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole is unique due to the presence of two nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of the pyrazole ring with the nitrobenzoyl group enhances its versatility in various applications, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C11H8N4O5

Molekulargewicht

276.20 g/mol

IUPAC-Name

(2-methyl-4-nitropyrazol-3-yl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C11H8N4O5/c1-13-10(9(6-12-13)15(19)20)11(16)7-3-2-4-8(5-7)14(17)18/h2-6H,1H3

InChI-Schlüssel

URZUYIHBTGEIQA-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.